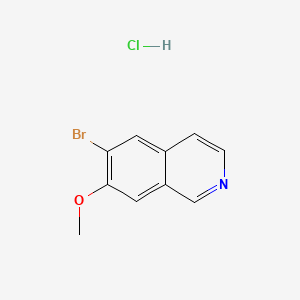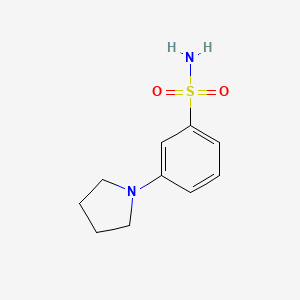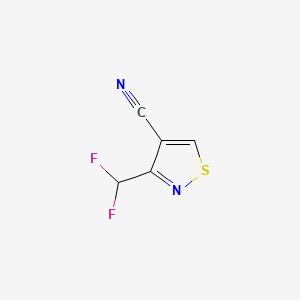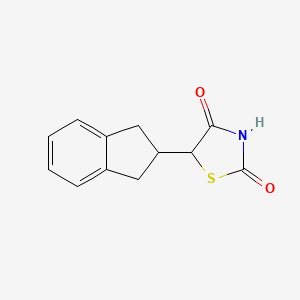
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate is an organic compound with the molecular formula C8H18N2O4S and a molecular weight of 238.3 g/mol . It is a derivative of glycine, where the amino group is protected by a tert-butyl group, and the sulfonyl group is attached to the ethyl chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2-aminoethyl)sulfonyl)glycinate typically involves the reaction of tert-butyl bromoacetate with a large excess of ammonia . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield. The reaction can be represented as follows:
[ \text{tert-Butyl bromoacetate} + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to amino acids.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of tert-Butyl ((2-aminoethyl)sulfonyl)glycinate involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electrophile, participating in nucleophilic substitution reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl glycinate: Similar structure but lacks the sulfonyl group.
tert-Butyl ((2-aminoethyl)sulfonyl)alaninate: Similar structure with an alanine backbone instead of glycine.
Uniqueness
tert-Butyl ((2-aminoethyl)sulfonyl)glycinate is unique due to the presence of both the tert-butyl protecting group and the sulfonyl group, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Propriétés
Formule moléculaire |
C8H18N2O4S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
tert-butyl 2-(2-aminoethylsulfonylamino)acetate |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)14-7(11)6-10-15(12,13)5-4-9/h10H,4-6,9H2,1-3H3 |
Clé InChI |
BCPLUUDROQEACX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNS(=O)(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)

![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B13470698.png)




![1-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B13470726.png)


![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)

![2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B13470750.png)
